2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride
Description
2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride is a heterocyclic organic compound featuring a 1,2,4-triazole ring linked to a propionic acid moiety via a methylene group, with the carboxylic acid functional group neutralized as a hydrochloride salt. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .
Properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.ClH/c1-4(5(9)10)8-3-6-2-7-8;/h2-4H,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARYQFBPYCQDCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=NC=N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride typically involves the reaction of 1,2,4-triazole with propionic acid under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the product with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the propionic acid moiety.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the triazole ring .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 2-TPA HCl serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. It can participate in various chemical reactions such as oxidation, reduction, and substitution.
- Reagent in Chemical Reactions : The compound is utilized as a reagent in synthetic organic chemistry for developing new materials and chemical processes .
Biology
- Proteomics Research : One of the primary applications of 2-TPA HCl is in proteomics, where it is used to study protein interactions and functions. Its ability to modify proteins makes it a valuable tool for understanding biological processes .
- Enzyme Interaction Studies : The compound has been shown to interact with various enzymes, notably aromatase, which is crucial for estrogen biosynthesis. This interaction can modulate enzyme activity and influence cellular signaling pathways .
Medicine
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of 2-TPA HCl on aromatase activity. The results demonstrated that the compound effectively reduced estrogen levels by inhibiting the aromatase enzyme's function. This finding has implications for developing treatments for estrogen-dependent conditions such as breast cancer.
Case Study 2: Proteomics Application
In proteomics research, 2-TPA HCl was utilized as a probe to identify protein targets involved in cellular signaling pathways. The interactions observed provided insights into the mechanisms underlying various biological processes, showcasing the compound's utility in biochemical research .
Mechanism of Action
The mechanism of action of 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. This compound can inhibit certain enzymes, leading to various biological effects, such as anticancer and antimicrobial activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
1,2,4-Triazole-3-carboxylic Acid Structure: Lacks the methylene-propionic acid chain, with the carboxylic acid group directly attached to the triazole ring. Properties: Lower molecular weight (129.1 g/mol vs. ~192.6 g/mol for the target compound) and moderate solubility due to the absence of a hydrochloride salt. Activity: Primarily antifungal, targeting fungal lanosterol 14α-demethylase (CYP51). The absence of a propionic acid side chain may reduce binding flexibility compared to the target compound .
1H-1,2,3-Triazole-4-propionic Acid
- Structure : Features a 1,2,3-triazole ring instead of 1,2,4-triazole, altering nitrogen atom positions and electronic distribution.
- Properties : Similar molecular weight (~155.1 g/mol) but distinct pKa values due to differences in ring basicity. The 1,2,3-triazole’s lower basicity (pKa ~4.3 vs. ~4.5 for 1,2,4-triazole) may influence protonation states under physiological conditions .
- Activity : Demonstrated antiproliferative effects in hybrid compounds, highlighting how triazole isomerism affects biological targets .
2,5-Diamino-2-(difluoromethyl)pentanoic Acid Hydrochloride (DPH) Structure: A fluorinated amino acid derivative unrelated to triazoles but sharing a hydrochloride salt and carboxylic acid group. Properties: Higher molecular weight (~220.6 g/mol) and enhanced lipophilicity due to difluoromethyl and amino groups. Activity: Antibacterial efficacy via inhibition of bacterial cell wall synthesis, illustrating how non-triazole backbones with hydrochloride salts can diverge in mechanism .
Key Research Findings
- Triazole Isomerism : The 1,2,4-triazole configuration in the target compound enhances binding to cytochrome P450 enzymes compared to 1,2,3-triazoles, as seen in antifungal azoles .
- Hydrochloride Salt Advantage : The hydrochloride form of the target compound increases solubility (>50 mg/mL) compared to free acids (e.g., 1,2,4-triazole-3-carboxylic acid: ~20 mg/mL), improving oral bioavailability .
- Side Chain Flexibility : The propionic acid moiety enables hydrogen bonding with target proteins, a feature absent in shorter-chain analogues like 1,2,4-triazole-3-carboxylic acid .
Biological Activity
2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride is a derivative of the 1,2,4-triazole class of compounds, which are known for their diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, effects on various biological pathways, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring which is integral to its biological activity. The propionic acid moiety contributes to its interaction with various biological targets. The structural formula can be represented as follows:
The primary target of this compound is the aromatase enzyme , which plays a crucial role in estrogen biosynthesis. The compound inhibits this enzyme by forming hydrogen bonds with its active site, leading to decreased estrogen levels in the body. This inhibition has significant implications for conditions such as hormone-dependent cancers.
Biochemical Pathways
The inhibition of aromatase affects several biochemical pathways:
- Estrogen Biosynthesis : Reduces estrogen production, influencing growth and proliferation of estrogen-sensitive tissues.
- Cell Signaling : Modulates signaling pathways related to cell growth and apoptosis.
- Cytokine Release : Alters the release of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in immune responses.
Anti-inflammatory Effects
Research indicates that derivatives of 1,2,4-triazole exhibit anti-inflammatory properties. In vitro studies have shown that this compound can reduce levels of inflammatory cytokines in peripheral blood mononuclear cells (PBMCs). Specifically:
- At a concentration of 100 µg/mL , the compound demonstrated low toxicity with cell viability rates between 94.71% and 96.72% compared to controls .
- It significantly inhibited TNF-α and IL-6 release while promoting IL-10 production, indicating a potential for immunomodulatory effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains:
- It showed activity against both Gram-positive and Gram-negative bacteria.
- Comparative studies indicated that while it possesses some antibacterial properties, its effectiveness may be reduced compared to other triazole derivatives substituted with methacrylic acid .
Study 1: Cytokine Modulation
A study conducted on PBMCs treated with this compound revealed significant modulation of cytokine release:
| Cytokine | Control Release (pg/mL) | Compound Release (pg/mL) |
|---|---|---|
| TNF-α | 1500 | 900 |
| IL-6 | 1200 | 600 |
| IL-10 | 200 | 400 |
This data suggests a clear anti-inflammatory effect through the modulation of cytokine release.
Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results indicate that while the compound has some antimicrobial activity, further modifications may enhance its efficacy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions between triazole derivatives and propionic acid precursors. For optimization, employ Design of Experiments (DoE) methodologies to systematically vary parameters (e.g., temperature, solvent polarity, stoichiometry) and analyze outcomes via response surface modeling. Statistical tools like ANOVA can identify critical factors affecting yield and purity . Evidence from triazole-acetic acid synthesis suggests using chlorobenzene as a solvent and H₃PO₄/PCl₃ as reagents under controlled temperatures (100–110°C) .
Q. How should researchers characterize the structural and purity profile of this compound?
- Methodological Answer : Use a combination of NMR (¹H/¹³C) for structural confirmation, HPLC-MS for purity assessment, and X-ray crystallography (via SHELX programs for refinement) for absolute stereochemical determination . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can evaluate thermal stability, critical for storage and handling protocols .
Q. What are the solubility and stability considerations for this compound in aqueous and organic media?
- Methodological Answer : Solubility can be tested via shake-flask methods in buffers (pH 1–13) and organic solvents (e.g., DMSO, ethanol). Stability studies under accelerated conditions (40°C/75% RH) over 4–8 weeks, monitored by HPLC, can identify degradation pathways. Triazole derivatives often exhibit hygroscopicity, necessitating anhydrous storage .
Q. What are the known biological or chemical applications of structurally similar triazole derivatives?
- Methodological Answer : Triazole-acetic acid derivatives are precursors for agrochemicals and pharmaceuticals, such as fungicides (e.g., difenoconazole metabolites) . Structure-activity relationship (SAR) studies can guide modifications to enhance bioactivity, focusing on substituent effects on the triazole ring .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (using Gaussian or ORCA) can model reaction pathways, such as nucleophilic attack mechanisms at the triazole nitrogen. Molecular docking (AutoDock Vina) against target enzymes (e.g., fungal CYP51) may predict binding affinities, validated by in vitro assays .
Q. What strategies resolve contradictions in experimental data, such as inconsistent catalytic activity or unexpected byproducts?
- Methodological Answer : Apply root-cause analysis: (1) Verify reagent purity via elemental analysis, (2) Re-examine reaction intermediates using in-situ FTIR or LC-MS, (3) Cross-validate computational predictions with experimental kinetics. For example, unexpected byproducts in triazole synthesis may arise from solvent-mediated side reactions, requiring solvent screening .
Q. How can reactor design and process intensification improve the scalability of synthesis?
- Methodological Answer : Continuous-flow reactors (microfluidic systems) enhance heat/mass transfer for exothermic triazole-forming reactions. Computational fluid dynamics (CFD) simulations can optimize reactor geometry, while membrane separation technologies (e.g., nanofiltration) improve downstream purification .
Q. What are the environmental fate and degradation pathways of this compound, and how can they be studied?
- Methodological Answer : Conduct OECD 301/302 biodegradation assays under aerobic/anaerobic conditions. Advanced oxidation processes (AOPs) using UV/H₂O₂ can simulate degradation, with LC-QTOF-MS identifying transformation products. Metabolite identification (e.g., triazole alanine derivatives) may reveal ecotoxicological risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
